![molecular formula C16H15BrN2O3 B3912182 4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912182.png)
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
描述
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
作用机制
Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. The drug inhibits the activity of Raf kinases, which are involved in the Raf/MEK/ERK signaling pathway that promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these signaling pathways, Sorafenib reduces tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug inhibits the activity of several kinases involved in tumor growth and angiogenesis, which leads to reduced tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
Sorafenib has several advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has limitations in terms of its selectivity and toxicity. The drug targets several signaling pathways, which can lead to off-target effects and toxicity. Additionally, Sorafenib has limited efficacy in some types of cancer.
未来方向
There are several future directions for Sorafenib research. One direction is to develop more selective kinase inhibitors that target specific signaling pathways involved in tumor growth and angiogenesis. Another direction is to develop combination therapies that incorporate Sorafenib with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for more research on the mechanisms of resistance to Sorafenib and how to overcome this resistance. Overall, Sorafenib has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to fully understand its potential.
科学研究应用
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to inhibit tumor growth and angiogenesis by targeting several signaling pathways, including the Raf/MEK/ERK pathway, VEGFR-2, and PDGFR-β. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)21-10-15(20)22-19-16(18)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQQVPXOQVYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。